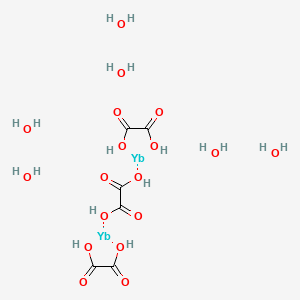
Ytterbium(III)oxalate hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium(III)oxalate hexahydrate is a chemical compound with the formula Yb₂(C₂O₄)₃·6H₂O. It is the oxalate salt of ytterbium, a rare earth element belonging to the lanthanide series. This compound is known for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ytterbium(III)oxalate hexahydrate can be synthesized by reacting an aqueous solution of ytterbium(III) chloride with a benzene solution of dimethyl oxalate . The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of raw materials, precise control of reaction parameters, and efficient isolation and drying of the final product to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ytterbium(III)oxalate hexahydrate undergoes various chemical reactions, including:
Thermal Decomposition: Heating the compound leads to the formation of ytterbium(III) oxide.
Acid Reactions: Reacting with acids results in the formation of hydrated ytterbium oxalate complexes.
Common Reagents and Conditions
Thermal Decomposition: Typically conducted at elevated temperatures to decompose the oxalate to oxide.
Acid Reactions: Common acids like hydrochloric acid are used under controlled conditions to form specific complexes.
Major Products Formed
Ytterbium(III) oxide: Formed through thermal decomposition.
Hydrated ytterbium oxalate complexes: Formed through reactions with acids.
Applications De Recherche Scientifique
Ytterbium(III)oxalate hexahydrate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing ytterbium-based materials and catalysts.
Biology: Employed in studies involving rare earth elements and their biological interactions.
Medicine: Investigated for potential therapeutic applications due to its unique properties.
Industry: Utilized in the production of high-purity ytterbium compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of ytterbium(III)oxalate hexahydrate involves its interaction with molecular targets and pathways specific to its application. For instance, in catalytic processes, ytterbium ions may facilitate electron transfer reactions, enhancing the efficiency of the catalyst. In biological systems, ytterbium ions can interact with cellular components, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ytterbium(III) chloride: Another ytterbium compound used in various applications.
Ytterbium(III) nitrate: Known for its use in chemical synthesis and research.
Ytterbium(III) acetate: Utilized in similar applications as ytterbium(III)oxalate hexahydrate.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in catalysis, material science, and research. Its ability to form stable complexes and undergo controlled decomposition adds to its versatility.
Propriétés
Formule moléculaire |
C6H18O18Yb2 |
|---|---|
Poids moléculaire |
724.3 g/mol |
Nom IUPAC |
oxalic acid;ytterbium;hexahydrate |
InChI |
InChI=1S/3C2H2O4.6H2O.2Yb/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);6*1H2;; |
Clé InChI |
PMQZFSXSCZTSRH-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.[Yb].[Yb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


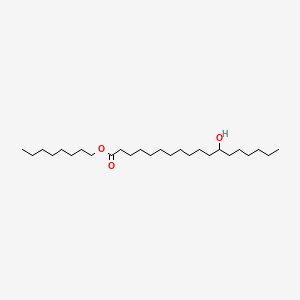
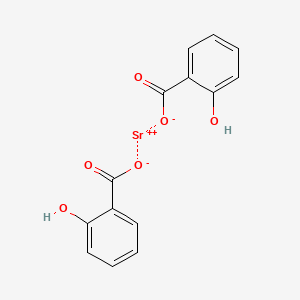
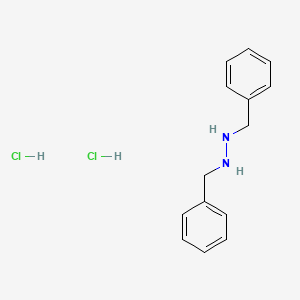
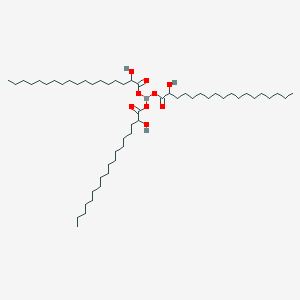
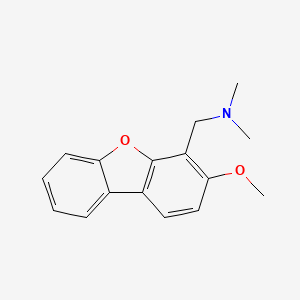
![(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)
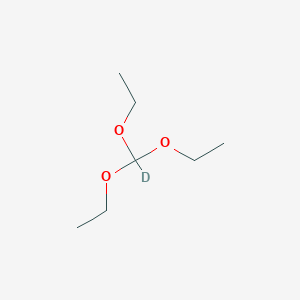


![(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine](/img/structure/B13827989.png)

![2-[(4S)-4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B13827994.png)
![2h-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13827995.png)
![[2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B13828006.png)
